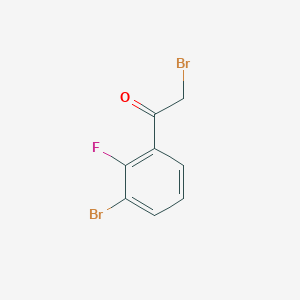

2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone

描述

属性

IUPAC Name |

2-bromo-1-(3-bromo-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEKKGYJVKMVTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30703916 | |

| Record name | 2-Bromo-1-(3-bromo-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204333-47-0 | |

| Record name | 2-Bromo-1-(3-bromo-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone typically involves two key stages:

- Formation of the corresponding phenyl ethanone intermediate bearing fluorine substituents.

- Subsequent bromination at the α-position of the ethanone and on the aromatic ring to introduce the bromo substituents.

These steps are often achieved under mild to moderate reaction conditions using selective brominating agents and catalysts to ensure high regioselectivity and yield.

Method 1: Halogenation of Haloalkyne Precursors Using Au Catalyst

A reported procedure for synthesizing α-halomethyl ketones, including 2-Bromo-1-(3-fluorophenyl)ethan-1-one (a close analog), involves the reaction of haloalkyne precursors in 1,2-dichloroethane (DCE) solvent with water and a gold-based catalyst MCM-41-PPh3-AuNTf2 at room temperature for about 14 hours. The catalyst is recoverable by filtration and reusable. The crude product is purified by silica gel chromatography with petroleum ether/ethyl acetate (25:1) as eluent, yielding up to 93% of the desired product.

Though this method focuses on 3-fluorophenyl derivatives, it provides a valuable framework for preparing related bromo-fluorophenyl ethanones by careful selection of haloalkyne starting materials and reaction parameters.

Method 2: Two-Step Synthesis via Cyclopropyl-2-bromo-2-(2-fluorophenyl) Ethanone Intermediate

A patented method (CN104418718A) describes the preparation of a related intermediate, cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone, which shares structural similarity to this compound. The process involves:

Step 1: Acylation of 2-fluorophenethyl acid esters with cyclopropanecarbonyl chloride under basic conditions (using bases such as pyridine or triethylamine) in solvents like 1,4-dioxane or DMF at 30–80°C for 3–8 hours. This produces cyclopropyl-2-(2-fluorophenyl) ethanone after hydrolysis and decarboxylation.

Step 2: Bromination of the ketone intermediate with brominating agents such as N-bromosuccinimide (NBS) or tetrabutylammonium tribromide in solvents including DMF, dichloromethane, or THF at 20–60°C for 1–8 hours, often initiated by benzoyl peroxide or diisopropyl azodicarboxylate.

The molar ratios and reaction conditions are optimized for high purity and yields exceeding 70%, suitable for industrial scale-up. This method emphasizes mild reaction conditions, readily available raw materials, and efficient purification.

| Method | Starting Material | Key Reagents & Catalysts | Solvent(s) | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1. Haloalkyne Halogenation | Haloalkyne (0.5 mmol) | Water, MCM-41-PPh3-AuNTf2 catalyst | 1,2-Dichloroethane (DCE) | Room Temp (~20°C) | 14 h | ~93% | Catalyst reusable, purification by silica gel chromatography |

| 2. Acylation + Bromination | 2-Fluorophenethyl acid esters | Cyclopropanecarbonyl chloride, NBS or tetrabutylammonium tribromide, benzoyl peroxide initiator | 1,4-Dioxane, DMF, DCM, THF | 30–80°C (acylation), 20–60°C (bromination) | 3–8 h (acylation), 1–8 h (bromination) | >70% | Mild conditions, industrially scalable |

The use of gold nanoparticle catalysts supported on mesoporous silica (MCM-41) enables efficient halogenation of alkynes to α-halomethyl ketones with high selectivity and yield. The mild conditions (room temperature, aqueous co-solvent) and catalyst recyclability are advantageous for sustainable synthesis.

The two-step acylation followed by bromination method provides a robust route to bromo-fluorophenyl ethanones with control over regioselectivity. The choice of brominating agent and initiator is critical to avoid over-bromination or side reactions. N-bromosuccinimide is preferred for its mildness and selectivity.

Reaction solvents like DMF and 1,4-dioxane facilitate solubility and reaction kinetics in both acylation and bromination steps. The use of bases such as pyridine or triethylamine neutralizes HCl generated during acylation, improving yields.

Hydrolysis and decarboxylation steps are performed under acidic conditions (e.g., 1 M HCl or sulfuric acid), ensuring clean conversion to the ketone intermediate.

The overall synthetic strategy balances practicality, safety, and efficiency, making these methods suitable for pharmaceutical intermediate production.

The preparation of this compound can be effectively achieved via selective halogenation of fluorophenyl ethanone derivatives using either gold-catalyzed haloalkyne halogenation or a two-step acylation-bromination sequence. Both methods offer high yields and purity under mild to moderate conditions, with scalability potential for industrial pharmaceutical applications. The choice of method depends on available starting materials, desired scale, and equipment.

化学反应分析

2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Common reagents used in these reactions include bromine, palladium catalysts, and boron reagents. The major products formed depend on the specific reaction conditions and the reagents used.

科学研究应用

2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone is a chemical compound with the molecular formula and a molecular weight of 295.93 g/mol. It is used in scientific research for chemistry, biology, and industrial purposes.

Scientific Research Applications

This compound is utilized in scientific research across multiple disciplines.

Chemistry

- It is used as a reagent in organic synthesis, specifically in carbon-carbon bond formation through coupling reactions.

- It can be synthesized through the bromination of acetophenone derivatives, using solvents like carbon disulfide or acetic acid.

- It participates in nucleophilic substitution reactions, where bromine atoms are replaced by other nucleophiles.

- It can undergo oxidation and reduction reactions under specific conditions to form various products.

- It can be used in Suzuki–Miyaura coupling reactions, which involve carbon-carbon bond formation using palladium catalysts and boron reagents.

Biology

- It can be employed in studying biological pathways and mechanisms, especially those involving halogenated compounds.

- A study highlighted the compound's capacity to inhibit biofilm formation.

Industry

- It is used in producing various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its capacity to participate in different chemical reactions. The bromine and fluorine atoms in the compound make it reactive towards nucleophiles and electrophiles, thus allowing it to form new chemical bonds. The specific molecular targets and pathways depend on the specific reactions and applications.

Comparison with Similar Compounds

This compound can be compared to other similar compounds:

- 2-Bromoacetophenone : Similar structure but lacks the fluorine atom.

- 3-Bromo-2-fluoroacetophenone : Similar, but with different substitution patterns on the phenyl ring.

- 2,3-Dibromoacetophenone : Contains two bromine atoms but lacks the fluorine atom.

作用机制

The mechanism of action of 2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone involves its ability to participate in various chemical reactions. The bromine and fluorine atoms in the compound make it reactive towards nucleophiles and electrophiles, allowing it to form new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

相似化合物的比较

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their properties:

Physical Properties

- Melting Points: Hydroxyl-substituted derivatives (e.g., 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone, m.p. 86–87°C) exhibit higher melting points due to hydrogen bonding, whereas methoxy analogues (e.g., 81–83°C) have lower values .

- Solubility: Polar substituents like -OH or -NO₂ improve solubility in polar solvents (e.g., methanol, DMF), while halogen-rich derivatives (e.g., 3,5-difluoro analogue) may prefer dichloromethane or ether .

生物活性

2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHBrF O

- Molecular Weight : 295.93 g/mol

- CAS Number : 1204333-47-0

The compound features a bromo-substituted phenyl ring and an ethanone functional group, contributing to its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibitory activity. It has been studied for its potential to inhibit various enzymes involved in metabolic pathways, which can be crucial in the development of therapeutic agents targeting diseases such as cancer and bacterial infections .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against a range of pathogens, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition of bacterial growth:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Enterococcus faecalis | 125 |

| Escherichia coli | 125 |

These results suggest that the compound may serve as a lead structure for developing new antibiotics .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. Its effectiveness against common fungal strains exceeds that of established antifungal agents like fluconazole, with MIC values reported at approximately 62.5 µg/mL .

The biological activity of this compound is believed to stem from its ability to interact with bacterial cell membranes and inhibit critical biosynthetic pathways. The presence of bromine atoms enhances its lipophilicity, facilitating membrane penetration and subsequent action on intracellular targets .

Case Studies and Research Findings

- Inhibition of Biofilm Formation : A study highlighted the compound's capacity to inhibit biofilm formation in Staphylococcus aureus, which is critical for treating chronic infections. The biofilm inhibition concentration (MBIC) was found to be significantly lower than that of control compounds .

- Cytotoxicity Assessment : Cytotoxicity studies revealed that while the compound is effective against bacteria, it exhibits moderate cytotoxic effects on human cell lines at higher concentrations, suggesting a need for careful dosing in therapeutic applications.

- Structure-Activity Relationship (SAR) : Investigations into the SAR have indicated that modifications in the phenyl ring can influence both the potency and selectivity of the compound against different microbial strains. The presence of halogen substituents was found to enhance antimicrobial activity significantly .

常见问题

Q. What are the standard synthetic protocols for preparing 2-bromo-1-(3-bromo-2-fluorophenyl)ethanone?

The compound is typically synthesized via bromination of a parent acetophenone derivative. For example, bromine (Br₂) in chloroform (CHCl₃) can be added dropwise to a solution of 1-(3-bromo-2-fluorophenyl)ethanone under controlled conditions. Post-reaction, the mixture is washed with sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) to neutralize excess bromine, followed by drying and recrystallization from diethyl ether (Et₂O) . Yield optimization often requires precise stoichiometric ratios (e.g., 0.9–1.1 equivalents of Br₂) and reaction monitoring via TLC or GC-MS.

Q. How is structural characterization performed for this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and bromine/fluorine positions.

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX programs) resolves bond lengths, angles, and intermolecular interactions. For example, mean C–C bond lengths in related brominated acetophenones are typically ~1.48–1.52 Å .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected m/z ~293.91 g/mol for C₈H₄Br₂FO).

Advanced Research Questions

Q. How can low yields in the bromination step be addressed?

Low yields may arise from incomplete bromination or side reactions (e.g., di-bromination). Mitigation strategies include:

- Temperature Control : Maintaining 25–30°C to avoid thermal decomposition.

- Solvent Selection : Dichloromethane (DCM) or CHCl₃ enhances electrophilic substitution efficiency.

- Catalytic Additives : Lewis acids like FeBr₃ can improve regioselectivity for mono-bromination . Post-reaction quenching with Na₂S₂O₃ ensures complete bromine neutralization, critical for purity .

Q. What challenges arise in resolving crystallographic data for halogenated acetophenones?

Challenges include:

- Disorder in Halogen Positions : Bromine/fluorine atoms may exhibit positional disorder, requiring refinement with PART instructions in SHELXL .

- Weak Diffraction : Heavy atoms (Br) can cause absorption errors; data collection at low temperature (e.g., 123 K) improves resolution .

- Hydrogen Bonding : Halogen interactions (e.g., C–Br⋯O) complicate electron density maps. Software like OLEX2 or ORTEP-3 aids visualization .

Q. How do conflicting NMR and crystallography data inform structural reassessment?

Discrepancies between NMR (solution state) and crystallography (solid state) may indicate dynamic processes (e.g., rotational isomerism). For example, if H NMR shows a singlet for the ketone proton but crystallography reveals asymmetry, consider:

Q. What strategies optimize regioselectivity in derivatives synthesis?

To synthesize indole or thiazole derivatives (common in medicinal chemistry):

- Directed Metalation : Use directing groups (e.g., –NH₂) to control coupling positions.

- Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig reactions with Pd catalysts enable selective aryl-aryl bond formation .

- Protecting Groups : Temporarily block reactive sites (e.g., ketones) to prevent unwanted side reactions .

Q. How can stability under varying storage conditions be evaluated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。